molecular formula C18H17N3O4 B2689957 1-(2H-1,3-benzodioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894008-70-9

1-(2H-1,3-benzodioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No.: B2689957
CAS No.: 894008-70-9
M. Wt: 339.351
InChI Key: PDNGEAPYVSRHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,3-benzodioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a complex organic compound that features a benzodioxole ring and a pyrrolidinone moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both aromatic and heterocyclic structures within the molecule suggests it may exhibit unique chemical properties and biological activities.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, analgesic, or anticancer properties.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized via the reaction of an appropriate amine with a diketone, followed by cyclization.

    Coupling of the Two Moieties: The final step involves the coupling of the benzodioxole and pyrrolidinone moieties through a urea linkage. This can be accomplished by reacting an isocyanate derivative of one moiety with an amine derivative of the other.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It might interact with cellular receptors, altering signal transduction pathways.

    DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-benzodioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-2-yl)urea: Similar structure but with a different position of the pyrrolidinone moiety.

    1-(2H-1,3-benzodioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-4-yl)urea: Another positional isomer.

    1-(2H-1,3-benzodioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)thiourea: Similar structure with a thiourea linkage instead of a urea linkage.

Uniqueness

The uniqueness of 1-(2H-1,3-benzodioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-17-9-13(10-21(17)14-4-2-1-3-5-14)20-18(23)19-12-6-7-15-16(8-12)25-11-24-15/h1-8,13H,9-11H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNGEAPYVSRHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.